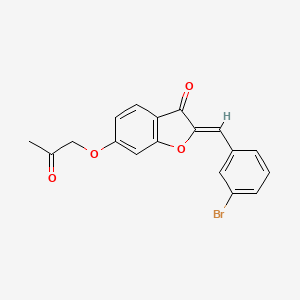

(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one

Beschreibung

BenchChem offers high-quality (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2Z)-2-[(3-bromophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrO4/c1-11(20)10-22-14-5-6-15-16(9-14)23-17(18(15)21)8-12-3-2-4-13(19)7-12/h2-9H,10H2,1H3/b17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDNYRIMCKCHHI-IUXPMGMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical formula is , featuring a benzofuran core with various substituents that may influence its biological interactions. The presence of the bromobenzylidene and oxopropoxy groups suggests potential for diverse pharmacological effects.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzofuran moiety |

| Substituents | 3-Bromobenzylidene, 2-Oxopropoxy |

| Molecular Weight | 364.23 g/mol |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Preliminary studies indicate that (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one exhibits anticancer properties. Research has shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds with similar structural features have demonstrated effectiveness against breast and colon cancer cells through mechanisms that involve the modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . In vitro assays have indicated that it may reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. This activity could be attributed to its ability to inhibit specific signaling pathways involved in inflammation.

Antioxidant Activity

Furthermore, (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one has been reported to exhibit antioxidant properties . Antioxidants are vital for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related damage. The compound's structural components may contribute to its ability to scavenge free radicals effectively.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of (Z)-2-(3-bromobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one with various biological targets. These studies suggest strong binding affinities with enzymes involved in cancer progression, indicating potential therapeutic applications.

In Vitro Assays

In vitro studies have demonstrated that the compound inhibits the growth of cancer cells at micromolar concentrations. For instance, a study reported an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, highlighting its potency as an anticancer agent.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to assess relative biological activities:

| Compound Name | Notable Biological Activity |

|---|---|

| (Z)-2-(4-nitrobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Anticancer and anti-inflammatory effects |

| (Z)-2-(4-isopropylbenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one | Exhibits antioxidant activity |

| Benzofuran derivatives | Known for diverse pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.